Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-
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Overview
Description
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- is an organosulfur compound that belongs to the class of thiourea derivatives Thiourea itself is a compound with the formula SC(NH₂)₂, where the oxygen atom in urea is replaced by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For the preparation of Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-, a common method involves the reaction of 3-methyl-4-(1-piperidinyl)aniline with an isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, thiourea derivatives are often produced through the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and cost-effective, allowing for large-scale production of various thiourea compounds .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiourea derivatives .
Scientific Research Applications
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound has shown potential as an antibacterial, antioxidant, and anticancer agent.
Medicine: Research indicates its potential use in developing drugs for treating diseases such as cancer and Alzheimer’s.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in plastics
Mechanism of Action
The mechanism of action of Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. In cancer cells, it induces apoptosis through caspase-independent pathways, leading to cell death. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with the formula SC(NH₂)₂.
Selenourea: Similar to thiourea but with selenium replacing sulfur.
Urea: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
832099-15-7 |
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Molecular Formula |
C13H19N3S |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
(3-methyl-4-piperidin-1-ylphenyl)thiourea |
InChI |
InChI=1S/C13H19N3S/c1-10-9-11(15-13(14)17)5-6-12(10)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H3,14,15,17) |
InChI Key |
NVYVWHZBRGWOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N)N2CCCCC2 |
Origin of Product |
United States |
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